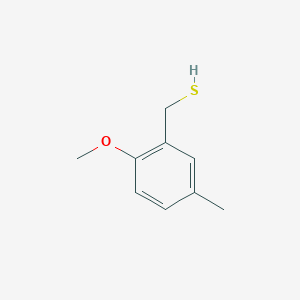
(2-Methoxy-5-methylphenyl)methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methoxy-5-methylphenyl)methanethiol is an organic compound with the molecular formula C9H12OS It is characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to a benzene ring, along with a methanethiol group (-CH2SH)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-5-methylphenyl)methanethiol typically involves the introduction of the methanethiol group to a pre-existing aromatic compound. One common method is the reaction of 2-methoxy-5-methylbenzyl chloride with sodium hydrosulfide (NaHS) in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the methanethiol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methoxy-5-methylphenyl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group (-SH) can be oxidized to form a sulfonic acid (-SO3H) or a disulfide (-S-S-).
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The methoxy group (-OCH3) and the methyl group (-CH3) can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of sulfonic acids or disulfides.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Methoxy-5-methylphenyl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of (2-Methoxy-5-methylphenyl)methanethiol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methanethiol group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The methoxy and methyl groups may also influence the compound’s binding affinity and specificity for its molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Methoxyphenyl)methanethiol: Lacks the methyl group on the benzene ring.
(5-Methylphenyl)methanethiol: Lacks the methoxy group on the benzene ring.
(2-Methoxy-5-methylphenyl)ethanethiol: Contains an ethyl group instead of a methylene group.
Uniqueness
(2-Methoxy-5-methylphenyl)methanethiol is unique due to the presence of both the methoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and interactions. The combination of these functional groups may enhance its utility in specific synthetic and industrial applications compared to similar compounds.
Eigenschaften
Molekularformel |
C9H12OS |
|---|---|
Molekulargewicht |
168.26 g/mol |
IUPAC-Name |
(2-methoxy-5-methylphenyl)methanethiol |
InChI |
InChI=1S/C9H12OS/c1-7-3-4-9(10-2)8(5-7)6-11/h3-5,11H,6H2,1-2H3 |
InChI-Schlüssel |
QLXRNZYPPVQWAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Ethoxy-11-hydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione](/img/structure/B12316608.png)

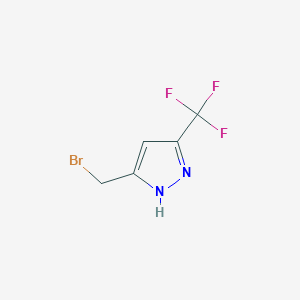
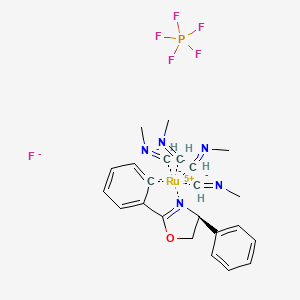
![N-(1-benzylpyrazol-4-yl)-13-methyl-10-oxo-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene-4-carboxamide](/img/structure/B12316638.png)
![3-[2-[2-[2-[2-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12316641.png)
![2-{[4-cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12316644.png)
![D-Glucitol, bis-O-[(4-methylphenyl)methylene]-](/img/structure/B12316647.png)

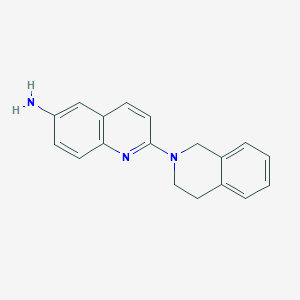

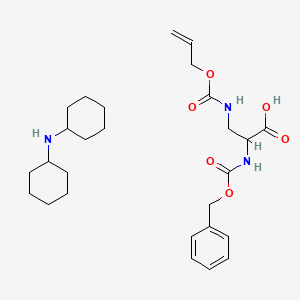
![8-[5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12316670.png)
![8-hydroxy-5,7,7-trimethyl-4,8-dihydro-3H-cyclopenta[g]isochromene-1,6-dione](/img/structure/B12316692.png)
